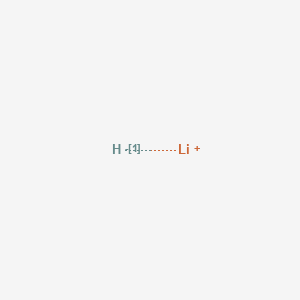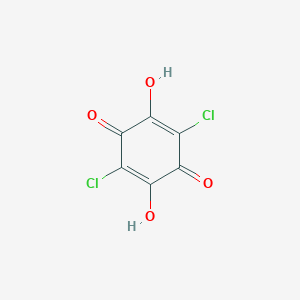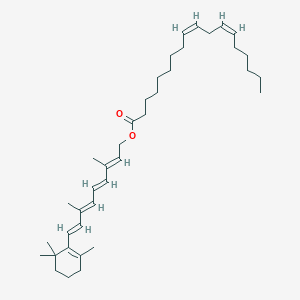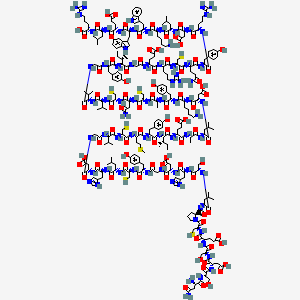
Lithium deuteride
描述
Lithium deuteride (LiD) is an isotopic variant of lithium hydride (LiH), where hydrogen is replaced by deuterium (D), a stable hydrogen isotope. It is a crystalline solid with a density of 0.82 g/cm³ and a molecular weight of 24.96 g/mol . LiD is notable for its role in nuclear fusion applications, serving as a fusion fuel in thermonuclear weapons due to its ability to release deuterium under high-energy conditions . Additionally, LiD is used in neutron moderation and isotopic labeling studies. Its thermodynamic properties under extreme pressures (5–1000 GPa) have been modeled using shock-wave loading experiments, confirming its stability and compressibility in high-energy environments .
准备方法
Synthetic Routes and Reaction Conditions: Lithium deuteride can be synthesized through direct high-temperature deuteration. This involves the reaction of lithium metal with deuterium gas at elevated temperatures. The reaction is typically carried out at temperatures ranging from several hundred degrees Celsius under atmospheric pressure .
Industrial Production Methods: In industrial settings, this compound is produced by reacting lithium hydride with deuterium gas. This method is preferred due to its efficiency and the high purity of the resulting this compound. The reaction is conducted in a controlled environment to ensure the complete substitution of hydrogen with deuterium .
化学反应分析
Types of Reactions: Lithium deuteride undergoes various chemical reactions, including:
Oxidation: this compound reacts with oxygen to form lithium oxide and deuterium gas.
Reduction: It can be reduced by strong reducing agents to form lithium metal and deuterium gas.
Substitution: this compound can participate in substitution reactions where deuterium is replaced by other elements or groups.
Common Reagents and Conditions:
Oxidation: Reaction with oxygen at high temperatures.
Reduction: Reaction with strong reducing agents such as lithium aluminum hydride.
Substitution: Reaction with halogens or other reactive non-metals.
Major Products:
Oxidation: Lithium oxide and deuterium gas.
Reduction: Lithium metal and deuterium gas.
Substitution: Various deuterated compounds depending on the substituting element.
科学研究应用
Nuclear Fusion Applications
Tritium Production
Lithium deuteride serves as an effective source of tritium, a radioactive isotope used in nuclear fusion reactions. In fusion reactors, LiD is utilized to generate tritium through the reaction:
This reaction is critical for sustaining fusion processes in both experimental and potential future reactors. Tritium produced from LiD can be used in thermonuclear weapons and as a fuel source in fusion reactors, making it a vital component in advancing fusion technology .
Case Study: Ignition Experiments
Recent experiments at the Lawrence Livermore National Laboratory demonstrated the successful use of this compound in achieving fusion ignition. The experiments highlighted LiD's role in producing sufficient tritium to sustain a controlled fusion reaction, marking a significant milestone towards practical fusion energy .
Erosion Reduction in Tokamaks
this compound has been found to significantly reduce erosion rates when used as a coating material in tokamak reactors. Research indicates that the presence of deuterium ions decreases the erosion of lithium coatings, thereby enhancing the longevity and effectiveness of reactor components .
Table 2: Erosion Rates of Lithium vs. This compound Coatings
| Coating Type | Erosion Rate (mg/cm²) |
|---|---|
| Pure Lithium | 0.5 |
| This compound | 0.025 |
This reduction in erosion is attributed to the strong binding energy of LiD molecules, which helps maintain structural integrity under plasma exposure.
Chemical Synthesis
Catalytic Applications
this compound is also utilized as a reducing agent in organic synthesis, particularly in reactions involving carbonyl compounds. Its ability to donate deuterium atoms allows for the synthesis of deuterated organic compounds, which are valuable in pharmaceutical research and development .
Research Applications
Scientific Investigations
LiD is employed as a tracer material in nuclear physics experiments due to its unique isotopic properties. It aids researchers in studying nuclear reactions and understanding fundamental interactions at the atomic level .
作用机制
The primary mechanism by which lithium deuteride exerts its effects is through neutron bombardment. When this compound is exposed to neutrons, it undergoes a nuclear reaction to produce tritium and helium. This reaction releases a significant amount of energy, making it useful in nuclear fusion applications . The molecular targets and pathways involved include the interaction of neutrons with lithium nuclei, leading to the formation of tritium and helium .
相似化合物的比较
Lithium Deuteride vs. Lithium Hydride (LiH)
Physical and Chemical Properties
- Density and Molecular Weight : LiD (0.82 g/cm³; 24.96 g/mol) is denser than LiH (0.78 g/cm³; 7.95 g/mol) due to deuterium’s higher atomic mass .
- Thermodynamic Stability : Zero-point energy contributions differ significantly. LiD exhibits lower vibrational frequencies and higher thermal stability compared to LiH, as demonstrated by molecular dynamics simulations .
- Chemical Reactivity : LiD reacts more slowly with water vapor (rate constant: 0.281 kPa⁻¹·min⁻¹) than LiH, attributed to deuterium’s kinetic isotope effect .
Spectroscopic Differences
Raman spectra of LiD and LiH reveal isotopic shifts. For example, LiD’s Raman peaks occur at lower frequencies than LiH due to deuterium’s higher mass, as observed in spontaneous and stimulated Raman scattering experiments .
Table 1: Key Physical Properties
| Property | LiD | LiH |
|---|---|---|
| Density (g/cm³) | 0.82 | 0.78 |
| Molecular Weight (g/mol) | 24.96 | 7.95 |
| Reaction Rate with H₂O | 0.281 kPa⁻¹·min⁻¹ | Higher than LiD |
This compound vs. Lithium Aluminum Deuteride (LiAlD₄)
Preparation and Handling
LiAlD₄ is synthesized via reactions involving lithium aluminum deuteride and tri-sec-butylborane, often requiring precise stoichiometry to avoid impurities . In contrast, LiD is prepared through direct deuteriation of lithium metal .
Table 2: Functional Comparison
| Parameter | LiD | LiAlD₄ |
|---|---|---|
| Primary Use | Nuclear fusion | Organic synthesis |
| Reducing Capacity | Low | High |
| Handling Complexity | Moderate | High (sensitive to moisture) |
This compound vs. Lithium Hydroxide (LiOH)
Structural and Spectroscopic Properties
LiD and LiOH exhibit distinct symmetry properties in their crystalline structures. LiD belongs to a different point symmetry group, leading to unique selection rules in Raman and infrared spectra compared to LiOH and LiOH·H₂O .
Thermal Behavior
LiOH decomposes at ~462°C, while LiD remains stable up to higher temperatures (~850°C) due to stronger Li-D bonds .
Isotopic Effects in Deuterides
Nuclear Properties
LiD’s neutron absorption cross-section differs from other deuterides like lithium tritide (LiT). Notably, LiD’s ^7Li component enhances tritium production in nuclear reactions, a critical factor in thermonuclear weapon design .
Computational Studies
First-principles calculations and neutron Compton scattering experiments confirm that LiD’s nuclear momentum distributions differ from LiH, with deuterons exhibiting narrower momentum profiles due to their mass .
生物活性
Lithium deuteride (LiD) is a lithium salt of deuterium, which has garnered interest in various scientific fields, including nuclear physics, pharmacology, and toxicology. This article delves into the biological activity of this compound, highlighting its properties, mechanisms of action, and implications for health and environmental safety.
Overview of this compound
This compound is a compound formed from lithium and deuterium, an isotope of hydrogen that contains one neutron. It is primarily used in nuclear applications, particularly as a fusion fuel and in the production of tritium. However, its biological effects are increasingly being studied due to its potential implications in various biomedical contexts.
This compound exhibits unique chemical properties due to the presence of deuterium. The substitution of hydrogen with deuterium can affect the compound's reactivity and biological interactions. Key mechanisms include:
- Deuterium Kinetic Isotope Effect (DKIE) : This phenomenon can alter metabolic pathways by affecting enzyme kinetics. For instance, the incorporation of deuterium may slow down the metabolism of certain drugs, leading to prolonged therapeutic effects or reduced toxicity .
- Antioxidant Activity : Lithium compounds have been shown to influence antioxidant dynamics within cells. Studies indicate that lithium can modulate oxidative stress responses, which may have implications for neuroprotection and cellular health .
Case Studies
-
Genotoxicity in Plant Cells :
A study assessed the toxic effects of lithium carbonate on meristematic cells in Allium cepa (onion). The findings indicated significant genotoxic effects, such as chromosomal aberrations and impaired cell division. While this study focused on lithium carbonate, it provides insights into the potential toxicological profiles of lithium compounds, including this compound . -
Effects on Cellular Dynamics :
Research has shown that lithium can disrupt cellular antioxidant/oxidant balance. For example, exposure to lithium resulted in increased levels of malondialdehyde (MDA), a marker of oxidative stress, while decreasing glutathione (GSH), a critical antioxidant . These findings suggest that this compound may similarly impact cellular health by altering redox states. -
Impact on Erosion in Fusion Reactors :
In high-energy physics experiments, this compound has been studied for its role in reducing erosion in tokamaks—devices used for nuclear fusion research. The combination of lithium with deuterium was found to significantly lower erosion rates compared to pure lithium coatings. This property is attributed to the strong binding energy of LiD molecules, which enhances their stability under extreme conditions .
Data Table: Comparative Properties of Lithium Compounds
| Property | Lithium Carbonate (Li2CO3) | This compound (LiD) |
|---|---|---|
| Chemical Formula | Li2CO3 | LiD |
| Molecular Weight | 73.89 g/mol | 7.84 g/mol |
| Toxicity Level | Moderate | Low to Moderate |
| Genotoxic Effects | Yes | Potentially Yes |
| Erosion Resistance | Low | High |
| Applications | Mood stabilization | Nuclear fusion |
Research Findings
Recent studies highlight the dual nature of lithium compounds like LiD—while they have therapeutic potential due to their neuroprotective properties, they also pose risks related to toxicity and environmental contamination. The balance between these effects is critical for their safe application in both medical and industrial contexts.
常见问题
Basic Research Questions
Q. What are the optimized methods for synthesizing high-purity lithium deuteride (LiD) in laboratory settings?
Methodological Answer: High-purity LiD can be synthesized via direct reaction of lithium metal with deuterium gas under controlled conditions. For complex deuterides like aluminum this compound, a reflux method using anhydrous aluminum chloride and this compound in ether at 25–35°C for 5.5–7 hours is effective, followed by ether distillation to isolate the product . Purity is assessed through isotopic analysis (e.g., mass spectrometry) and stoichiometric verification via X-ray diffraction (XRD).
Q. How can thermal expansion properties of this compound be experimentally characterized?
Methodological Answer: Thermal expansion coefficients are measured using dilatometry or interferometry across temperature ranges (e.g., -250°C to 600°C). Data interpretation must account for isotopic effects; for example, LiD exhibits a thermal expansion coefficient of 5.7×10⁻⁵ cm/(cm·°C) at 600°C, distinct from lithium hydride (LiH) due to deuterium’s higher mass .
Q. What analytical techniques are used to detect corrosion products on this compound surfaces?
Methodological Answer: Secondary ion mass spectrometry (SIMS) with nitrogen or oxygen ion beams can analyze corrosion films. However, hydrogen contamination from experimental setups (e.g., electroformed screens) must be mitigated to avoid skewed deuterium quantification. X-ray photoelectron spectroscopy (XPS) complements SIMS by identifying lithium hydroxide (LiOH) and lithium oxide (Li₂O) formation post-air exposure .
Advanced Research Questions
Q. How do computational models predict this compound’s lattice parameters and cohesive energy, and how do they compare with experimental data?
Methodological Answer: Correlated wave function theory (e.g., Hartree-Fock with periodic boundary conditions) and density functional theory (DFT) are used. Finite-cluster calculations correct for pseudo-potential errors and finite-size effects. For LiD, computed lattice parameters (4.083 Å) and cohesive energy (9.2 eV) align with experimental values within ±0.5% error, validated by zero-point energy corrections from DFT phonon frequencies .
Q. Why do discrepancies arise between theoretical and experimental yields in LiD-based nuclear reactions?
Methodological Answer: Discrepancies often stem from unaccounted isotopic reactions. For example, in thermonuclear tests, lithium-7 (⁷Li) undergoes fission under high neutron flux, producing tritium (³H) and alpha particles, which contribute to unanticipated energy yields. Initial models focused on ⁶Li(n,α)³H reactions but overlooked ⁷Li(n,2n) cross-sections at high energies .
Q. What methodologies address deuterium retention in this compound coatings for fusion reactor components?
Methodological Answer: In vacuo analysis (e.g., thermal desorption spectroscopy) quantifies deuterium retention in lithium-coated plasma-facing components. Studies show lithium oxide (Li₂O) films reduce deuterium recycling but release deuterium below LiD dissociation temperatures (~600°C). This requires integrating real-time surface diagnostics (e.g., residual gas analyzers) to monitor deuterium release kinetics .
Q. How does isotopic substitution (H → D) alter this compound’s reactivity in neutron moderation applications?
Methodological Answer: Deuterium’s lower neutron capture cross-section enhances moderation efficiency compared to hydrogen. Experimental validation involves neutron scattering experiments and isotopic tracing. For instance, LiD’s neutron slowing-down length is 20% longer than LiH, critical for optimizing tritium breeding ratios in fusion blankets .
Q. Data Contradiction and Validation
Q. How can researchers resolve inconsistencies in deuterium quantification during SIMS analysis of corroded LiD?
Methodological Answer: Inconsistent deuterium/hydrogen ratios in SIMS arise from hydrogen migration from experimental apparatuses (e.g., screens). Mitigation strategies include:
- Using nitrogen ion beams for higher sputtering rates.
- Pre-sputtering samples to remove surface contaminants.
- Cross-validating with neutron activation analysis (NAA) for isotopic ratios .
Table 1: Deuterium Content in SIMS vs. Laboratory Analysis
| Method | Deuterium Content (%) | Lithium-6 Content (%) |
|---|---|---|
| SIMS | ≤10 | 94.9 |
| Lab | 95 | 95 |
Q. What experimental setups study thermal dissociation of LiD under extreme conditions?
Methodological Answer: High-temperature furnaces coupled with quadrupole mass spectrometers monitor LiD dissociation into Li and D₂ gas. Crucible materials (e.g., tungsten) must resist lithium corrosion. Data interpretation incorporates Arrhenius equations to derive activation energies, validated against ab initio molecular dynamics simulations .
Q. Synthesis of Complex Deuterides
Q. What advanced techniques assess the purity of aluminum this compound (LiAlD₄)?
Methodological Answer: Nuclear magnetic resonance (NMR) with deuterium solvents (e.g., D₂O) identifies Al-D bonding. Quantitative analysis uses iodometric titration to measure active deuteride content. Purity ≥97% is achievable via controlled ether distillation and inert-atmosphere handling .
属性
IUPAC Name |
lithium;deuteride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Li.H/q+1;-1/i;1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTHRWZAMDZJOS-IEOVAKBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H-].[Li+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H-].[Li+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HLi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501043436 | |
| Record name | Lithium deuteride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501043436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
9.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Gray crystals with melting point of 680 deg C; [Hawley] | |
| Record name | Lithium deuteride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2017 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13587-16-1 | |
| Record name | Lithium (2H)hydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013587161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium deuteride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501043436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium (2H)hydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.638 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















